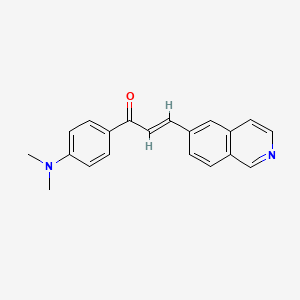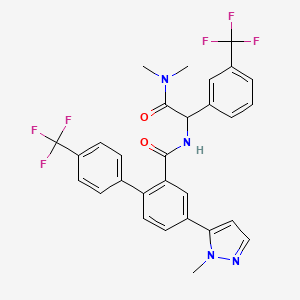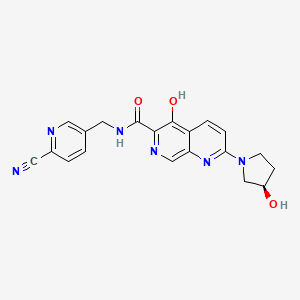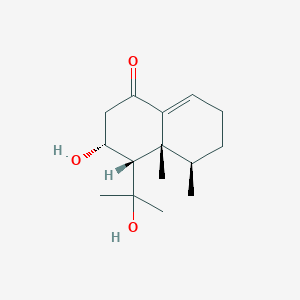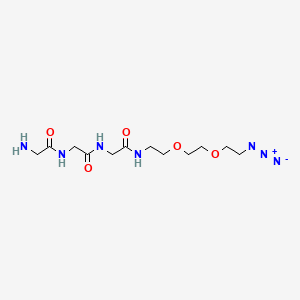
Gly-Gly-Gly-PEG2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-Gly-Gly-PEG2-azide is a compound composed of three glycine residues, a polyethylene glycol (PEG2) chain, and an azide group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. The azide group allows for easy conjugation to other molecules through click chemistry, making it a versatile tool in bioconjugation and drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-Gly-PEG2-azide typically involves the following steps:
Peptide Synthesis: The three glycine residues are synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
PEGylation: The PEG2 chain is attached to the peptide through a coupling reaction.
Azidation: The terminal hydroxyl group of the PEG2 chain is converted to an azide group using sodium azide in the presence of a suitable catalyst
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is used to produce the glycine tripeptide.
PEGylation and Azidation: The PEG2 chain is attached, and the azide group is introduced using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions: Gly-Gly-Gly-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalyst, alkyne, and appropriate solvents (e.g., dimethyl sulfoxide).
Substitution Reactions: Sodium azide, suitable nucleophiles, and solvents
Major Products:
1,2,3-Triazoles: Formed through click chemistry.
Substituted Derivatives: Formed through nucleophilic substitution
科学的研究の応用
Gly-Gly-Gly-PEG2-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology .
作用機序
The mechanism of action of Gly-Gly-Gly-PEG2-azide involves its role as a linker in bioconjugation:
Molecular Targets: The azide group targets alkynes through click chemistry, forming stable triazole linkages.
Pathways Involved: The formation of 1,2,3-triazoles through click chemistry is a key pathway, enabling the conjugation of drugs to antibodies or other biomolecules
類似化合物との比較
Gly-Gly-Gly-PEG2-Alkyne: Similar structure but with an alkyne group instead of an azide.
Gly-Gly-Gly-PEG2-Amine: Contains an amine group instead of an azide.
Gly-Gly-Gly-PEG2-Carboxyl: Features a carboxyl group instead of an azide
Uniqueness: Gly-Gly-Gly-PEG2-azide is unique due to its azide group, which allows for efficient and selective conjugation through click chemistry. This makes it particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates .
特性
分子式 |
C12H23N7O5 |
|---|---|
分子量 |
345.36 g/mol |
IUPAC名 |
2-amino-N-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C12H23N7O5/c13-7-10(20)16-9-12(22)17-8-11(21)15-1-3-23-5-6-24-4-2-18-19-14/h1-9,13H2,(H,15,21)(H,16,20)(H,17,22) |
InChIキー |
CLBIQTQAFPDAKO-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


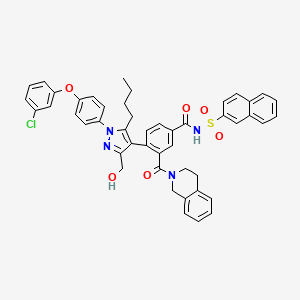
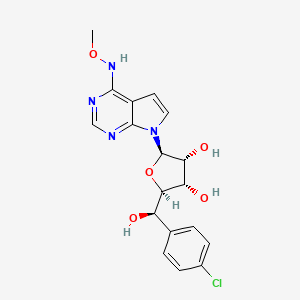
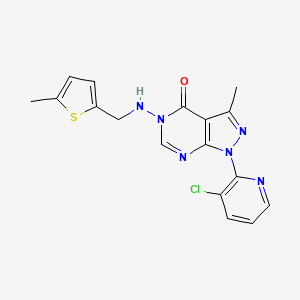
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
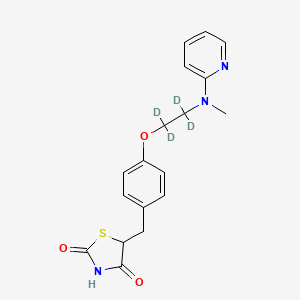
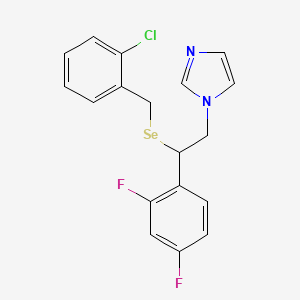

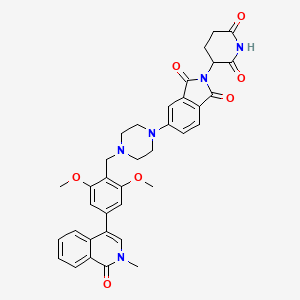
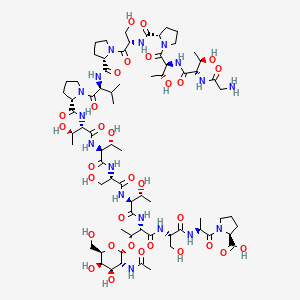
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
